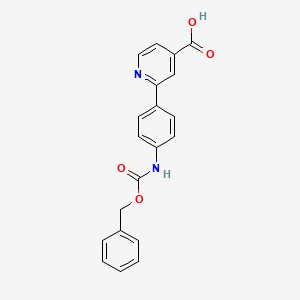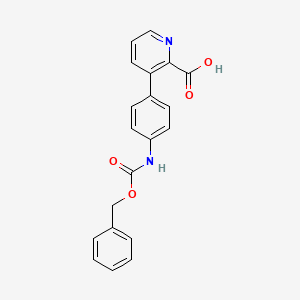![molecular formula C17H18N2O5S B6395558 6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% CAS No. 1262004-75-0](/img/structure/B6395558.png)
6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, often referred to as 6-HPN, is a synthetic compound used in a variety of scientific research applications. It is a derivative of nicotinic acid, and is used in a range of biochemical and physiological studies, due to its ability to interact with various receptors and enzymes. 6-HPN is a versatile compound that can be used for a variety of purposes in the laboratory, and is considered to be an important tool for researchers.
作用機序
6-HPN works by binding to certain receptors and enzymes in the body. It binds to nicotinic receptors and enzymes, such as the nicotinic acetylcholine receptor, which is responsible for the transmission of nerve impulses. It also binds to muscarinic receptors and enzymes, such as the muscarinic acetylcholine receptor, which is responsible for the release of hormones. Additionally, 6-HPN binds to other receptors and enzymes, such as the serotonin receptor, which is responsible for the regulation of mood.
Biochemical and Physiological Effects
6-HPN has a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the release of certain hormones, such as adrenaline and cortisol. Additionally, 6-HPN has an inhibitory effect on the release of certain neurotransmitters, such as dopamine and serotonin. It has also been found to have an inhibitory effect on the production of certain inflammatory mediators, such as prostaglandins and leukotrienes.
実験室実験の利点と制限
One advantage of using 6-HPN in laboratory experiments is that it is a relatively stable compound, making it easy to store and use in experiments. Additionally, 6-HPN is a versatile compound, meaning that it can be used in a variety of experiments. However, one limitation of using 6-HPN in laboratory experiments is that it can be toxic in high doses, and therefore should be used with caution.
将来の方向性
There are a variety of potential future directions for 6-HPN research. One potential direction is the use of 6-HPN in the development of new drugs, as it has been found to interact with various receptors and enzymes in the body. Additionally, 6-HPN could be used to study the effects of certain toxins on the body, as well as the effects of certain diseases on the body. Finally, 6-HPN could be used to study the effects of certain hormones on the body, as well as to study the effects of certain drugs on the body.
合成法
6-HPN is synthesized using a two-step process. The first step involves the reaction between piperidin-1-ylsulfonyl chloride and 6-hydroxy-5-phenylnicotinic acid, yielding the desired 6-HPN. The second step involves the reaction between 6-HPN and a base, such as sodium hydroxide. This reaction forms the sodium salt of 6-HPN, which is the desired compound.
科学的研究の応用
6-HPN has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the human body, as well as to investigate the mechanisms of action of different drugs. It has also been used to study the effects of certain hormones on the body, as well as to study the effects of certain toxins on the body. Additionally, 6-HPN has been used to study the effects of certain diseases on the body, such as cancer and diabetes.
特性
IUPAC Name |
6-oxo-5-(4-piperidin-1-ylsulfonylphenyl)-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c20-16-15(10-13(11-18-16)17(21)22)12-4-6-14(7-5-12)25(23,24)19-8-2-1-3-9-19/h4-7,10-11H,1-3,8-9H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPAJCCWTIDELP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CNC3=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688494 |
Source


|
| Record name | 6-Oxo-5-[4-(piperidine-1-sulfonyl)phenyl]-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-75-0 |
Source


|
| Record name | 6-Oxo-5-[4-(piperidine-1-sulfonyl)phenyl]-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395513.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395521.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395525.png)
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395532.png)
![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395533.png)
![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395537.png)

![6-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395550.png)

![3-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395559.png)


![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395575.png)